(3R)-2,2-dimethylpentan-3-amine hydrochloride
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Overview
Description
(3R)-2,2-dimethylpentan-3-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-dimethylpentan-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,2-dimethylpentan-3-one.
Reductive Amination: The ketone is subjected to reductive amination using an amine source and a reducing agent. Common reagents include ammonia or primary amines and reducing agents like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2-dimethylpentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(3R)-2,2-dimethylpentan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-2,2-dimethylpentan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,2-dimethylpentan-3-amine: The free base form of the hydrochloride salt.
(3S)-2,2-dimethylpentan-3-amine hydrochloride: The enantiomer of the compound.
2,2-dimethylpentan-3-amine: A non-chiral analog.
Uniqueness
(3R)-2,2-dimethylpentan-3-amine hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C7H18ClN |
---|---|
Molecular Weight |
151.68 g/mol |
IUPAC Name |
(3R)-2,2-dimethylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-5-6(8)7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |
InChI Key |
RPECBLQCZOIIMC-FYZOBXCZSA-N |
Isomeric SMILES |
CC[C@H](C(C)(C)C)N.Cl |
Canonical SMILES |
CCC(C(C)(C)C)N.Cl |
Origin of Product |
United States |
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